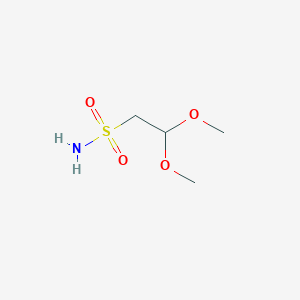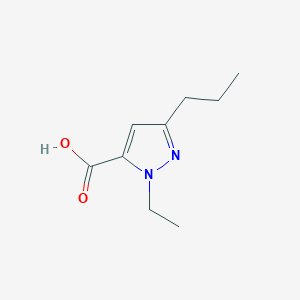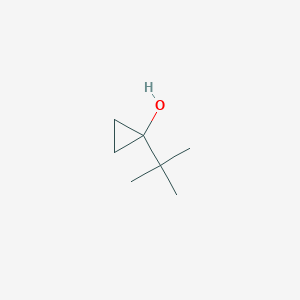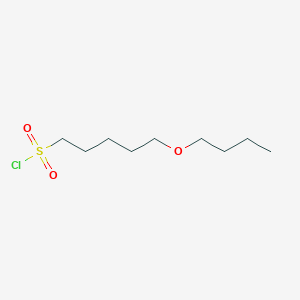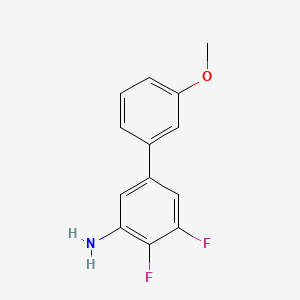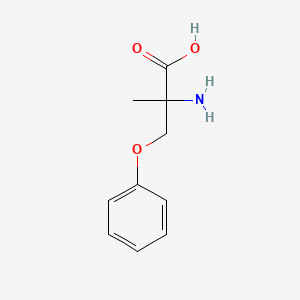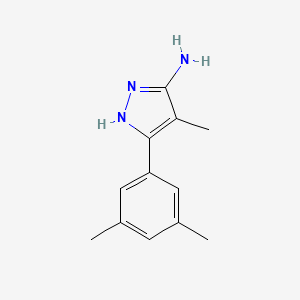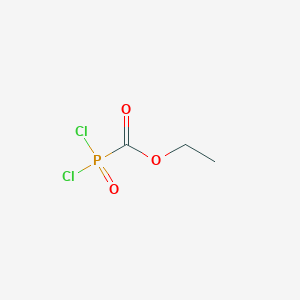
4-(2-Bromoethyl)-3-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles. It features a benzene ring substituted with a bromoethyl group and a fluorine atom, along with a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-3-fluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzonitrile.
Bromination: The 3-fluorobenzonitrile undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This step introduces the bromoethyl group at the desired position on the benzene ring.
Reaction Conditions: The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-(2-Bromoethyl)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions are often performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
科学研究应用
4-(2-Bromoethyl)-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(2-Bromoethyl)-3-fluorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The fluorine atom and nitrile group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
相似化合物的比较
Similar Compounds
4-(2-Bromoethyl)benzonitrile: Lacks the fluorine atom, which can significantly alter its reactivity and properties.
3-Fluorobenzonitrile: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-3-fluorobenzonitrile: Similar structure but without the ethyl group, leading to different reactivity and applications.
Uniqueness
4-(2-Bromoethyl)-3-fluorobenzonitrile is unique due to the presence of both the bromoethyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
分子式 |
C9H7BrFN |
|---|---|
分子量 |
228.06 g/mol |
IUPAC 名称 |
4-(2-bromoethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H7BrFN/c10-4-3-8-2-1-7(6-12)5-9(8)11/h1-2,5H,3-4H2 |
InChI 键 |
NUCIYAYJNINQOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C#N)F)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



